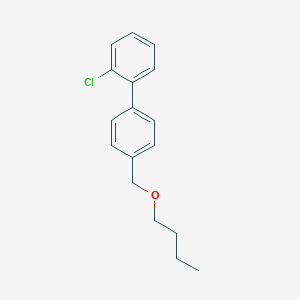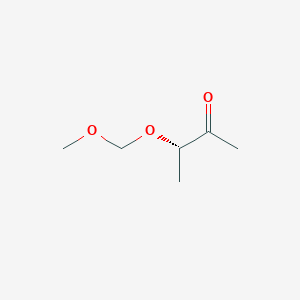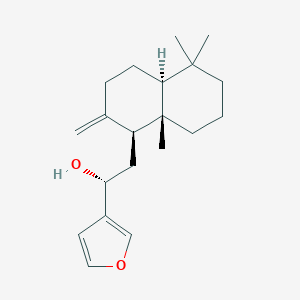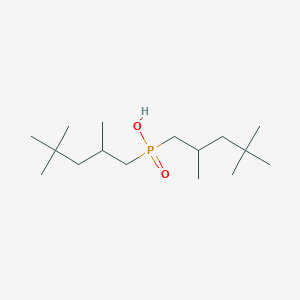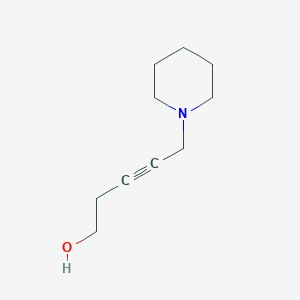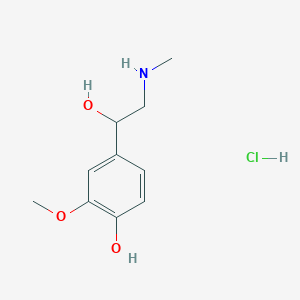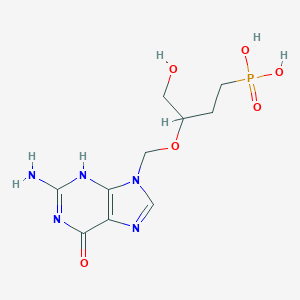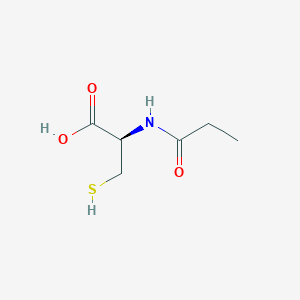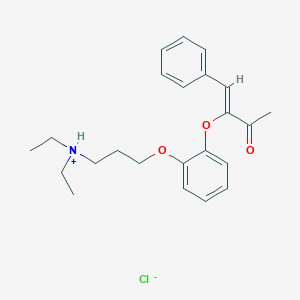
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride is a chemical compound that is commonly known as YC-1. It is a synthetic molecule that has been extensively studied for its potential therapeutic benefits. YC-1 is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating various physiological processes in the body.
Mecanismo De Acción
YC-1 is a potent activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. YC-1 binds to the heme group in (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride and enhances its sensitivity to nitric oxide (NO), which is an endogenous activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride. YC-1 also enhances the activity of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride in the absence of NO, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
YC-1 has been shown to have several biochemical and physiological effects. It enhances the production of cGMP, which leads to smooth muscle relaxation and vasodilation. YC-1 also inhibits platelet aggregation and reduces oxidative stress. In addition, YC-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. YC-1 has also been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
YC-1 has several advantages for lab experiments. It is a potent and selective activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. YC-1 is also stable and can be easily synthesized in large quantities. However, YC-1 has some limitations for lab experiments. It is a hydrophobic molecule that can be difficult to dissolve in aqueous solutions. YC-1 can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for the study of YC-1. One potential direction is the development of novel (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride activators that are more potent and selective than YC-1. Another direction is the study of the role of cGMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. YC-1 may have potential use in the treatment of these diseases by enhancing cGMP signaling and reducing oxidative stress. Finally, the study of the anti-tumor effects of YC-1 may lead to the development of novel cancer therapies that target (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride signaling.
Métodos De Síntesis
The synthesis of YC-1 involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-(3-diethylaminopropoxy)phenol to form 3-(2-(3-diethylaminopropoxy)phenoxy)-4-bromo-5-nitrobenzoic acid. This compound is then subjected to reduction with palladium on carbon in the presence of hydrogen gas to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-nitrophenyl-3-buten-2-one. Finally, the nitro group is reduced to an amino group using hydrogen gas and palladium on carbon in the presence of hydrochloric acid to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride.
Aplicaciones Científicas De Investigación
YC-1 has been extensively studied for its potential therapeutic benefits in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. YC-1 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, pulmonary hypertension, and heart failure. In addition, YC-1 has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
106064-08-8 |
|---|---|
Nombre del producto |
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride |
Fórmula molecular |
C23H30ClNO3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
diethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-4-24(5-2)16-11-17-26-21-14-9-10-15-22(21)27-23(19(3)25)18-20-12-7-6-8-13-20;/h6-10,12-15,18H,4-5,11,16-17H2,1-3H3;1H/b23-18-; |
Clave InChI |
ZJKVIJMHYSNYNX-XTMYEIJHSA-N |
SMILES isomérico |
CC[NH+](CC)CCCOC1=CC=CC=C1O/C(=C\C2=CC=CC=C2)/C(=O)C.[Cl-] |
SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
Sinónimos |
3-Buten-2-one, 3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-, hydro chloride, (Z)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



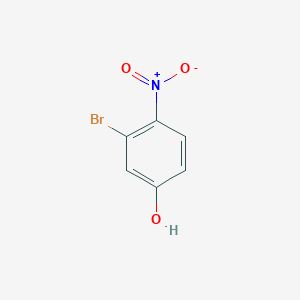
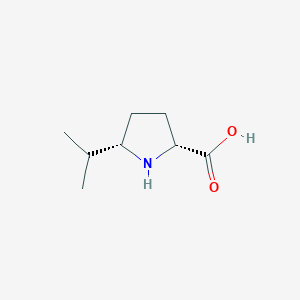
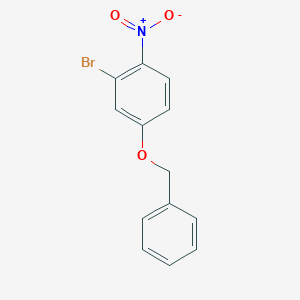
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
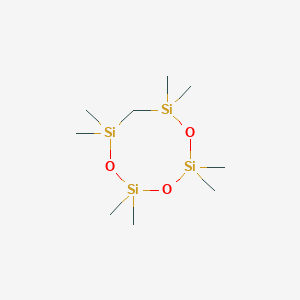
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
